molecular formula C11H15BrO2 B8324905 1-Bromo-4-[(2-ethoxyethoxy)methyl]benzene CAS No. 279262-32-7

1-Bromo-4-[(2-ethoxyethoxy)methyl]benzene

Cat. No.: B8324905
CAS No.: 279262-32-7
M. Wt: 259.14 g/mol
InChI Key: WRTZPFHTPXDMIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-4-[(2-ethoxyethoxy)methyl]benzene is a useful research compound. Its molecular formula is C11H15BrO2 and its molecular weight is 259.14 g/mol. The purity is usually 95%.
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Properties

CAS No.

279262-32-7

Molecular Formula

C11H15BrO2

Molecular Weight

259.14 g/mol

IUPAC Name

1-bromo-4-(2-ethoxyethoxymethyl)benzene

InChI

InChI=1S/C11H15BrO2/c1-2-13-7-8-14-9-10-3-5-11(12)6-4-10/h3-6H,2,7-9H2,1H3

InChI Key

WRTZPFHTPXDMIV-UHFFFAOYSA-N

Canonical SMILES

CCOCCOCC1=CC=C(C=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

In DMF (120 ml) was dissolved 4-bromobenzyl alcohol (15 g). To the mixture was added under ice-cooling 65% sodium hydride (3.0 g), and the mixture was stirred at room temperature for 3 hours. To the mixture was added dropwise at room temperature 2-bromoethylethyl ether (11.4 g), and the mixture was stirred at room temperature for 3 hours. The reaction mixture was added to water, and the mixture was extracted with ethyl acetate, washed with saturated brine and dried with magnesium sulfate. Under reduced pressure, the solvent was evaporated, and the residue was purified with silica gel column chromatography (hexane/ethyl acetate=10/1) to give 1-bromo-4-[(2-ethoxyethoxy)methyl]benzene (9.0 g). In THF (104 ml) was dissolved 1-bromo-4-[2-ethoxyethoxy)methyl)]benzene (8.7 g). To the mixture was added dropwise at −78° C. 1.6M n-butyllithium/hexane (23 ml), and the mixture was stirred for 1 hour. To the mixture was added dropwise trimethyl borate (8.7 g), and the mixture was stirred for 30 minutes and warmed to room temperature. To the mixture was added 5% sulfuric acid (35 ml), and the mixture was stirred for 15 minutes. The reaction mixture was extracted with ethyl acetate, washed with saturated brine and dried with magnesium sulfate. Under reduced pressure, the solvent was evaporated, and the residue was purified with silica gel column chromatography (hexane/ethyl acetate=1/2) to give 4-[(2-ethoxyethoxy)methyl]phenyl borate (2.1 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
15 g
Type
reactant
Reaction Step Four
Name
Quantity
120 mL
Type
solvent
Reaction Step Four

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